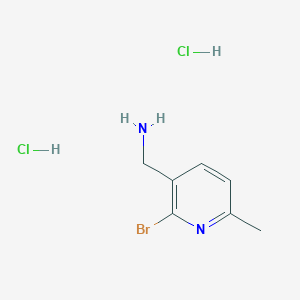
(2-Bromo-6-methylpyridin-3-yl)methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-6-methylpyridin-3-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of halogenated pyridines. It is characterized by the presence of a bromine atom at the second position, a methyl group at the sixth position, and a methanamine group at the third position of the pyridine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-6-methylpyridin-3-yl)methanamine dihydrochloride typically involves the bromination of 6-methylpyridin-3-amine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, solvent, and concentration to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming 6-methylpyridin-3-yl)methanamine.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substituted pyridines, oxidized derivatives like aldehydes and acids, and reduced forms of the original compound.
Aplicaciones Científicas De Investigación
(2-Bromo-6-methylpyridin-3-yl)methanamine dihydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2-Bromo-6-methylpyridin-3-yl)methanamine dihydrochloride involves its interaction with biological targets such as enzymes and receptors. The bromine atom and the methanamine group play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the context.
Comparación Con Compuestos Similares
2-Bromo-6-methylpyridine: Lacks the methanamine group, making it less versatile in biological applications.
6-Bromo-2-picoline: Similar structure but different substitution pattern, affecting its reactivity and applications.
(6-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride: Similar but with different positional isomerism, leading to distinct chemical properties.
Uniqueness: (2-Bromo-6-methylpyridin-3-yl)methanamine dihydrochloride is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it particularly useful in both synthetic chemistry and biological research.
Propiedades
Fórmula molecular |
C7H11BrCl2N2 |
|---|---|
Peso molecular |
273.98 g/mol |
Nombre IUPAC |
(2-bromo-6-methylpyridin-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C7H9BrN2.2ClH/c1-5-2-3-6(4-9)7(8)10-5;;/h2-3H,4,9H2,1H3;2*1H |
Clave InChI |
CMVCLKRYSTYKTM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1)CN)Br.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















